2,2-二甲基-2,3-二氢-1-苯并呋喃

描述

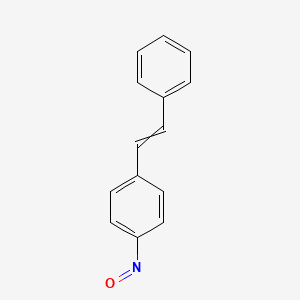

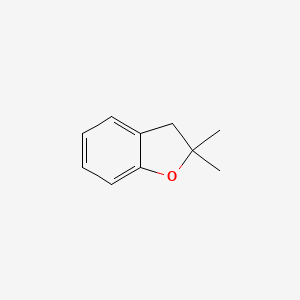

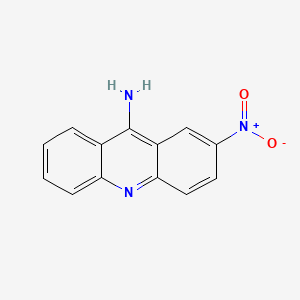

2,2-dimethyl-2,3-dihydrobenzofuran is a member of 1-benzofurans.

科学研究应用

抗肿瘤活性

苯并呋喃类化合物,包括2,2-二甲基-2,3-二氢-1-苯并呋喃,已显示出强大的生物活性,如抗肿瘤 . 例如,一些取代的苯并呋喃具有显著的抗癌活性 .

抗菌活性

苯并呋喃类化合物也具有抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选药物。

抗氧化活性

已发现这些化合物具有抗氧化特性 . 这可能使它们在治疗由氧化应激引起的疾病中发挥作用。

抗病毒活性

苯并呋喃类化合物已显示出抗病毒活性 . 例如,一种新型的大环苯并呋喃化合物具有抗丙型肝炎病毒活性,预计将成为治疗丙型肝炎疾病的有效药物 .

在有机薄膜晶体管中的应用

一种结构类似于2,2-二甲基-2,3-二氢-1-苯并呋喃的1H-苯并咪唑衍生物已被用作n型掺杂剂,以实现空气稳定的溶液处理n型有机薄膜晶体管 .

在天然产物合成中的应用

苯并呋喃环,例如2,2-二甲基-2,3-二氢-1-苯并呋喃中的那些,是各种具有生物活性的天然药物和合成化学原料的基本结构单元 . 它们被用于天然产物的全合成 .

作用机制

- Benzofuran compounds are a class of molecules found ubiquitously in nature. They exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

- Anticancer Activity : Some substituted benzofurans exhibit significant anticancer effects . For instance, a benzofuran derivative (Compound 36) inhibits cell growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer .

- Other Biological Activities : Benzofuran compounds also show anti-hepatitis C virus activity and potential as anticancer agents .

Target of Action

Biochemical Pathways

生化分析

Biochemical Properties

2,3-Dihydro-2,2-dimethylbenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the enzyme acetylcholinesterase, where 2,3-Dihydro-2,2-dimethylbenzofuran acts as an inhibitor. This inhibition is crucial as acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft . Additionally, 2,3-Dihydro-2,2-dimethylbenzofuran has been shown to interact with various cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

The effects of 2,3-Dihydro-2,2-dimethylbenzofuran on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, 2,3-Dihydro-2,2-dimethylbenzofuran can enhance cholinergic signaling, which can affect various cellular functions, including muscle contraction, neurotransmission, and glandular secretion . Furthermore, this compound can modulate gene expression by influencing transcription factors that respond to changes in intracellular acetylcholine levels .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-2,2-dimethylbenzofuran exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, 2,3-Dihydro-2,2-dimethylbenzofuran can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . These interactions can result in either the activation or inhibition of these enzymes, depending on the specific isoform involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-2,2-dimethylbenzofuran have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to 2,3-Dihydro-2,2-dimethylbenzofuran can lead to sustained inhibition of acetylcholinesterase, resulting in chronic elevations of acetylcholine levels . This can have lasting effects on cellular function, including potential neurotoxicity .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-2,2-dimethylbenzofuran vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity . At higher doses, 2,3-Dihydro-2,2-dimethylbenzofuran can lead to severe inhibition of acetylcholinesterase, resulting in toxic effects such as muscle tremors, convulsions, and even death . These dose-dependent effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

2,3-Dihydro-2,2-dimethylbenzofuran is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized to various hydroxylated derivatives, which can further undergo conjugation reactions to form more water-soluble metabolites . These metabolic transformations are crucial for the elimination of 2,3-Dihydro-2,2-dimethylbenzofuran from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 2,3-Dihydro-2,2-dimethylbenzofuran is transported and distributed via passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the pharmacodynamics of 2,3-Dihydro-2,2-dimethylbenzofuran and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2,3-Dihydro-2,2-dimethylbenzofuran is influenced by its chemical properties and interactions with cellular components . The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals can further direct 2,3-Dihydro-2,2-dimethylbenzofuran to specific subcellular compartments, influencing its activity and function .

属性

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGZPCKYHBCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212773 | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-33-3 | |

| Record name | 2,2-Dimethyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL24599Q2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dihydro-2,2-dimethylbenzofuran?

A1: The molecular formula is C10H12O, and its molecular weight is 148.20 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, routine characterization techniques like 1H NMR, 13C NMR, and mass spectrometry are frequently employed. [, , , , , , , , , , , , , ]

Q3: How is 2,3-Dihydro-2,2-dimethylbenzofuran typically synthesized?

A3: One common synthetic route involves a one-pot Claisen rearrangement-cyclization reaction of aryl methallyl ethers in the presence of a catalyst like HY zeolite or aluminium chloride. [, ]

Q4: Is 2,3-Dihydro-2,2-dimethylbenzofuran found naturally?

A4: While not explicitly stated in the provided research, 2,3-Dihydro-2,2-dimethylbenzofuran is a structural motif found in various natural products and synthetic derivatives. [, , , ]

Q5: What is the primary biological activity associated with carbofuran, a derivative of 2,3-Dihydro-2,2-dimethylbenzofuran?

A5: Carbofuran acts as an acetylcholinesterase (AChE) inhibitor. [] This inhibition disrupts nerve impulse transmission, making it effective as an insecticide. [, ]

Q6: Does carbofuran have other biological effects besides its insecticidal activity?

A6: Research suggests that carbofuran metabolites can temporarily inhibit the enzymatic degradation of the plant hormone indole-3-acetic acid (IAA) by horseradish peroxidase, potentially leading to increased plant growth. []

Q7: How do structural modifications to the 2,3-Dihydro-2,2-dimethylbenzofuran core affect biological activity?

A7: Studies on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives demonstrate that modifications, such as the addition of a methyl group at the 6-position and lipophilic acyl moieties, can significantly influence Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. []

Q8: What are the primary degradation pathways of carbofuran in the environment?

A8: Carbofuran undergoes hydrolysis to form 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (carbofuran phenol). [, , ] Additionally, microbial degradation and photodegradation processes contribute to its breakdown. [, , , ]

Q9: How does the presence of nitrogen fertilizers affect the persistence of carbofuran in soil?

A9: Ammonium-containing fertilizers can increase the persistence of carbofuran in soils with low native nitrogen content by potentially competing for sorption sites. []

Q10: Are there environmentally friendly methods for removing carbofuran from water?

A10: Research indicates that solar photocatalysis, particularly in the presence of photosensitizers like rose Bengal, can effectively degrade and mineralize carbofuran in water. [, ]

Q11: What analytical techniques are commonly used to detect and quantify 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives?

A11: Several techniques are employed, including:

- Chromatography: High-performance liquid chromatography (HPLC) [, ] and gas chromatography (GC) [, ] are commonly used for separation and quantification.

- Mass Spectrometry (MS): Coupled with GC or LC, MS aids in the identification and structural elucidation of carbofuran and its metabolites. [, , ]

- Spectrophotometry: Used to monitor reactions and quantify compounds based on their absorbance properties. [, ]

- Thin-Layer Chromatography (TLC): A simple technique used for separation and identification. [, ]

Q12: Have specific biomarkers been identified for exposure to 2,3-Dihydro-2,2-dimethylbenzofuran-based pesticides?

A12: Yes, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is identified as a specific urinary biomarker for carbamate exposure. []

Q13: What are potential future research directions for 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives?

A13: Future research could focus on:

- Developing environmentally friendly and efficient methods for the synthesis and degradation of carbamate pesticides. [, ]

- Exploring the potential of 2,3-Dihydro-2,2-dimethylbenzofuran derivatives in medicinal chemistry, considering its presence in various bioactive compounds. [, ]

- Conducting comprehensive toxicological studies to fully understand the long-term effects of carbofuran and its metabolites on human health and the environment. [, ]

- Investigating the potential for developing controlled-release formulations of carbofuran to minimize environmental impact while maintaining efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

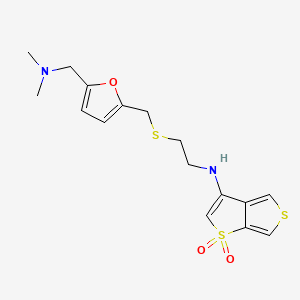

![(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1214677.png)